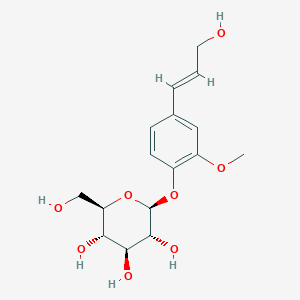

![molecular formula C14H18O9 B030697 [(2R,3R,4S)-3,4,5-triacetyloxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate CAS No. 3366-47-0](/img/structure/B30697.png)

[(2R,3R,4S)-3,4,5-triacetyloxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

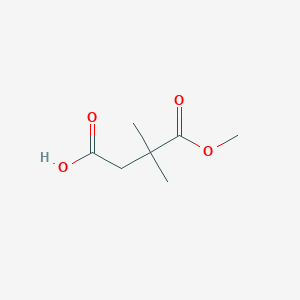

[(2R,3R,4S)-3,4,5-triacetyloxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate, also known as 3-acetoxy-2-hydroxy-4-methyl-2H-pyran-2-yl acetate, is a novel compound with a wide range of applications in the medical and scientific fields, including drug development, diagnostic imaging, and laboratory experiments. This compound is of particular interest due to its unique chemical structure, which is composed of two distinct functional groups, an acetoxy group and a pyran-2-yl group. The acetoxy group is a highly reactive functional group, while the pyran-2-yl group is a relatively stable and non-reactive group. The combination of these two functional groups makes this compound an attractive option for a variety of applications.

Aplicaciones Científicas De Investigación

Preparation of Acyl-Gluco-, Galacto- and Mannopyranoses

The compound is used in the preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses . These are important in the study of the anomeric effect during deacetylation and dealkylation .

Synthesis of Phenolic Glycosides

Phenolic glycosides, which have a variety of biological activities, are associated with the presence of this compound . For example, it’s found in A. plantanifolium, used for the treatment of rheumatalgia, paralysis, and cardianeuria .

Wound Healing

The compound is also found in A. plantanifolium, which is used to promote the healing of wounds .

Synthesis of Propargyl Function

The propargyl function in organic synthesis, particularly in carbohydrate chemistry, is a well-established dipolarophile component in 1,3-dipolar cycloaddition reaction for the synthesis of different triazole or isoxazole derivatives .

Antibacterial and Antioxidant Activities

Carbazones containing simultaneously mono-saccharide and isatin moieties exhibited in vitro antibacterial and in vivo antioxidant activities .

Synthesis of Acylated Phenolic Glycosides

The compound is found in the Cucurbita species (commonly known as pumpkin), which contain many acylated phenolic glycosides . These species are traditionally used for deworming medicine (C. moschata) and the treatment of urinary and prostate disease (C. pepo) .

Mecanismo De Acción

Target of Action

It is known that this compound is used as a building block for the synthesis of oligosaccharides .

Mode of Action

It is proposed that upon deacetylation, an oxonium intermediate is formed, and the attack of a water molecule on the oxonium intermediate leads to the formation of the corresponding 2,3,4,6-tetra-o-acetyl α- or β-glucopyranose .

Biochemical Pathways

The compound is involved in the synthesis of oligosaccharides, which play crucial roles in various biological processes, including cell-cell recognition, cell adhesion, and immune response .

Result of Action

Its role in the synthesis of oligosaccharides suggests it may influence the biological processes in which these molecules are involved .

Propiedades

IUPAC Name |

[(2R,3R,4S)-3,4,5-triacetyloxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O9/c1-7(15)19-5-11-13(22-9(3)17)14(23-10(4)18)12(6-20-11)21-8(2)16/h6,11,13-14H,5H2,1-4H3/t11-,13-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSRHQVSHQIAMPP-MRVWCRGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(=CO1)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H](C(=CO1)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370472 |

Source

|

| Record name | ST50307551 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2R,3R,4S)-3,4,5-triacetyloxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate | |

CAS RN |

3366-47-0 |

Source

|

| Record name | ST50307551 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid](/img/structure/B30615.png)

![N-[4-(Trifluoromethyl)benzoyl]glycine](/img/structure/B30623.png)

![1-(4-[2-Hydroxy-3-(isopropylamino)propoxy]-1H-indol-1-yl)-3-(isopropylamino)-2-propanol](/img/structure/B30642.png)

![2,2-dimethyl-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B30655.png)